dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3664407
CAS Number:
Molecular Formula: C24H23Cl2NO5
Molecular Weight: 476.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative. DHPs are a class of organic compounds known for their diverse biological activities, particularly as calcium channel blockers [ [], [] ]. They are characterized by their dihydropyridine ring with various substitutions at positions 1, 2, 4, and the 3,5-ester groups. This specific compound features:

Synthesis Analysis
  • Oxidation: Dihydropyridines can be oxidized to their corresponding pyridines, a reaction often used in the synthesis of pyridine derivatives [ [] ].
  • Reduction: The dihydropyridine ring can be reduced to a tetrahydropyridine, potentially changing its biological activity [ [] ].
  • Complexation: DHPs can form complexes with metal ions, influencing their properties and potential applications [ [] ].
Mechanism of Action

DHPs like nifedipine bind to L-type calcium channels, inhibiting calcium influx into cells [ [], [] ]. This blockage can lead to vasodilation, decreased heart rate, and other effects relevant to treating hypertension and angina.

Physical and Chemical Properties Analysis
  • Lipophilicity: Likely to be lipophilic based on the presence of aromatic rings and ester groups, which could influence its absorption and distribution within biological systems [ [], [] ].
Applications
  • Pharmacological research: The compound could be evaluated for its potential as a calcium channel antagonist and compared to existing drugs like nifedipine, amlodipine, and felodipine [ [], [] ]. Researchers could investigate its activity on various calcium channel subtypes, its tissue selectivity, and its potential for treating cardiovascular diseases.
  • Materials science: Some DHP derivatives exhibit interesting optical and electrochemical properties, potentially making this compound a candidate for developing new materials [ [] ].
Future Directions
  • Explore other biological activities: Evaluate its potential for other biological activities, such as anti-inflammatory, anticonvulsant, or anticancer effects [ [], [] ].

Nifedipine

Compound Description: Nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is a well-known calcium channel antagonist widely used to treat angina and hypertension. [, ] It acts by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. [, ] Nifedipine has been extensively studied as a model compound for understanding the structure-activity relationships of 1,4-dihydropyridines. [, ]

Relevance: Nifedipine shares the core 1,4-dihydropyridine structure with dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, differing in the substituents at the 4-position (2-nitrophenyl vs. 3,4-dichlorophenyl) and the lack of a 1-substituent in nifedipine. [, ] Both compounds belong to the dihydropyridine class of calcium channel antagonists, suggesting potential similarities in their mechanism of action. [, ]

Nisoldipine

Compound Description: Nisoldipine (isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is another dihydropyridine calcium channel antagonist known for its potent vasodilatory effects. It exhibits a higher potency than nifedipine in relaxing vascular smooth muscle.

Relevance: Similar to nifedipine, nisoldipine shares the central 1,4-dihydropyridine structure with dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Variations in the ester side chains (methyl isobutyl vs. dimethyl) and the 4-position substituent (2-nitrophenyl vs. 3,4-dichlorophenyl) contribute to the differences in their pharmacological profiles.

Nitrendipine

Compound Description: Nitrendipine (3-ethyl 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a potent calcium channel antagonist used in radioligand binding assays to characterize the binding sites of dihydropyridines. It binds with high affinity to sites in bovine aortic smooth muscle and canine cardiac membranes.

Relevance: Nitrendipine serves as a valuable tool for investigating the binding sites and potential mechanisms of action of dihydropyridine calcium channel antagonists like dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the essential 1,4-dihydropyridine scaffold, suggesting they may interact with similar binding sites despite variations in substituents.

Manidipine

Compound Description: Manidipine (2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) dihydrochloride is a calcium channel antagonist with potent antihypertensive activity. Studies on its optical isomers revealed that the (S)-(+)-enantiomer is significantly more potent than the (R)-(-)-isomer in reducing blood pressure in spontaneously hypertensive rats (SHR).

Relevance: Manidipine showcases the importance of stereochemistry in the pharmacological activity of dihydropyridine derivatives. Although structurally similar to dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, it highlights the potential for stereoisomers to exhibit distinct potencies and selectivities.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

Compound Description: This compound is a potent and long-acting 1,4-dihydropyridine calcium channel antagonist. Its (4S)-(+)-enantiomer exhibits significant antihypertensive effects in spontaneously hypertensive rats and effectively inhibits [3H]nimodipine binding to rat cardiac membrane homogenate. [, ]

Relevance: This compound, structurally related to dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to a series of novel 1,4-dihydropyridine derivatives with varying 3-[4-(substituted amino)phenylalkyl]ester side chains. The research highlighted the influence of these side chains on the antihypertensive activity and duration of action, providing insights into the structure-activity relationships of this class of compounds.

3-Ethyl 5-methyl 1,4-dihydro-2-[(2-hydroxyethoxy)methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound, designed as a bioisostere of amlodipine, exhibited significant calcium channel antagonist activity, exceeding that of nimodipine but falling short of felodipine. While potent in vitro, it showed equipotent anticonvulsant activity to nimodipine in the maximal electroshock (MES) screen and modest protection in the subcutaneous metrazol (scMet) screen.

Relevance: This compound, like dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, demonstrates the versatility of the 1,4-dihydropyridine scaffold in yielding potent calcium channel antagonists with potential applications in treating various conditions like hypertension and epilepsy. The research emphasizes the influence of substituent modifications on both calcium channel antagonist and anticonvulsant activities.

Properties

Product Name

dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H23Cl2NO5

Molecular Weight

476.3 g/mol

InChI

InChI=1S/C24H23Cl2NO5/c1-30-17-7-4-15(5-8-17)10-11-27-13-18(23(28)31-2)22(19(14-27)24(29)32-3)16-6-9-20(25)21(26)12-16/h4-9,12-14,22H,10-11H2,1-3H3

InChI Key

HXTGZSVIIJHQTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.